2-[(3-Fluorophenyl)methoxy]benzenethiol
Description
2-[(3-Fluorophenyl)methoxy]benzenethiol is a benzenethiol derivative featuring a thiol (-SH) group at position 2 of the benzene ring and a (3-fluorophenyl)methoxy substituent. The (3-fluorophenyl)methoxy group consists of a fluorinated benzyl ether, where the fluorine atom is para to the methoxy linkage. This compound combines the electronic effects of fluorine (electron-withdrawing) with the steric and electronic properties of the methoxy group, making it distinct from non-fluorinated analogs. Potential applications include its use as a synthetic intermediate in pharmaceuticals or agrochemicals, where the thiol group’s reactivity and fluorine’s metabolic stability are advantageous .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methoxy]benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c14-11-5-3-4-10(8-11)9-15-12-6-1-2-7-13(12)16/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNIYEHUTUJVNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound with Chemical Abstracts Service number 137948263 involves specific chemical reactions and conditions. The preparation methods typically include the use of cyclodextrins for inclusion complex formation . The determination of the inclusion formation constant and the most used methods to prepare host inclusion in the non-polar cavity of cyclodextrins are crucial steps in the synthesis process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis techniques that ensure the purity and yield of the final product. These methods are designed to be efficient and cost-effective, catering to the demands of various industries.
Chemical Reactions Analysis
Types of Reactions: The compound with Chemical Abstracts Service number 137948263 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often characterized by their unique chemical structures and properties.
Scientific Research Applications
The compound with Chemical Abstracts Service number 137948263 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used for investigating biological pathways and interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has applications in various industries, including pharmaceuticals, agriculture, and materials science .
Mechanism of Action
The mechanism of action of the compound with Chemical Abstracts Service number 137948263 involves specific molecular targets and pathways. It interacts with certain proteins and enzymes, modulating their activity and leading to various biological effects. The detailed mechanism of action is often studied to understand its potential therapeutic applications and to develop new drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 2-[(3-Fluorophenyl)methoxy]benzenethiol with structurally related benzenethiol derivatives from the literature:
Physicochemical Properties
- Lipophilicity: The 3-fluorophenyl group increases logP compared to non-fluorinated analogs, improving membrane permeability but reducing aqueous solubility.
- Thermal Stability : Fluorine’s strong C-F bond likely enhances thermal stability, similar to (2-Fluorophenyl)methanethiol .
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